2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is a compound that features a benzodiazole ring substituted with a pyrrolidin-2-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of a benzodiazole derivative with a pyrrolidin-2-ylmethylthio group. One common method involves the nucleophilic substitution reaction where a halogenated benzodiazole reacts with pyrrolidin-2-ylmethylthiol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzodiazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole or pyrrolidine derivatives.
Scientific Research Applications
2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and pyrrolidine moieties. These interactions can modulate biological pathways, leading to the observed effects .
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3S/c1-2-6-11-10(5-1)14-12(15-11)16-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) |
InChI Key |
ABFNBYRMMGELQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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